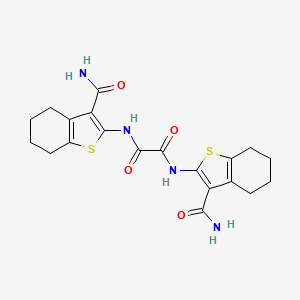

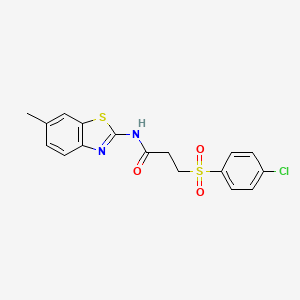

3,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

The research on heterocyclic compounds, such as the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, reveals the importance of these compounds in medicinal chemistry. These compounds exhibit anti-inflammatory and analgesic properties, suggesting that derivatives like 3,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide could potentially be explored for similar biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photocyclization and Luminescence

Research into the photocyclization of compounds, leading to the synthesis of polybenzoquinazolines, showcases the potential for creating materials with unique luminescent properties. This process involves intramolecular dehydration and highlights the versatility of aromatic compounds in material science for developing novel optical materials (Wei et al., 2016).

Anticancer Activities

The study of substituted benzoquinazolinones and their derivatives demonstrates significant anticancer activities, suggesting that similar structures could be potent anticancer agents. The exploration of amino- and sulfanyl-derivatives of benzoquinazolinones underlines the critical role of structural modification in enhancing biological activity and specificity against cancer cell lines (Nowak et al., 2014).

Supramolecular Chemistry

The development of carboxylate-assisted acylamide metal–organic frameworks (MOFs) utilizing compounds with structures similar to the query compound highlights the importance of such molecules in the design and synthesis of novel MOFs. These structures have applications in gas storage, separation, and catalysis, demonstrating the adaptability of naphthalene derivatives in constructing advanced materials with functional properties (Sun et al., 2012).

Molecular Interactions and Drug Development

The study of molecular interactions, such as the antagonist activities against the CB1 cannabinoid receptor, provides a framework for drug development. By understanding how certain compounds bind to and inhibit specific receptors, researchers can design more effective drugs with targeted actions. This approach is crucial in developing treatments for various diseases, including obesity, and highlights the potential pharmaceutical applications of complex organic molecules (Shim et al., 2002).

Orientations Futures

Propriétés

IUPAC Name |

3,5-dimethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c1-29-20-14-19(15-21(16-20)30-2)25(28)26-17-24(27-10-12-31-13-11-27)23-9-5-7-18-6-3-4-8-22(18)23/h3-9,14-16,24H,10-13,17H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHJGVYUOQYSHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-propylbenzamide](/img/structure/B2842516.png)

![N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2842517.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(isoxazol-5-yl)methanone oxalate](/img/structure/B2842522.png)

![2-[[5-(3-Fluoro-4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2842525.png)

![N-(furan-2-ylmethyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2842530.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2842531.png)

![N-[2-(2,6-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B2842535.png)